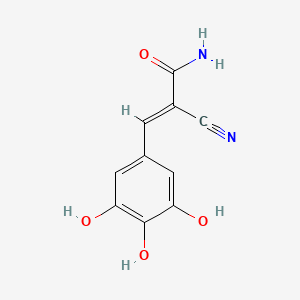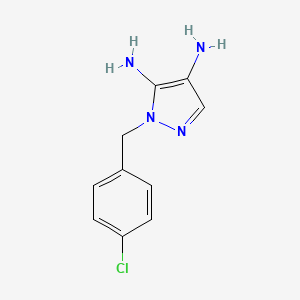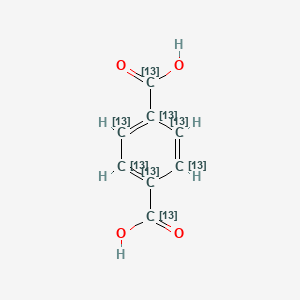
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a compound with a unique isotopic labeling, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically involves the isotopic labeling of benzene followed by functionalization to introduce the carboxylic acid groups. One common method is the catalytic hydrogenation of benzene-13C6 to produce cyclohexane-13C6, followed by oxidation to form the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale isotopic labeling techniques and efficient catalytic processes to ensure high yield and purity. The use of advanced separation and purification methods is crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism by which (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes provide enhanced sensitivity and resolution, allowing for detailed structural analysis. In biological systems, the compound can be metabolized, and its labeled carbon atoms can be tracked to study metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid: The non-labeled version of the compound.
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid derivatives: Compounds with different functional groups attached to the benzene ring.
Uniqueness
The primary uniqueness of (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid lies in its isotopic labeling, which provides distinct advantages in analytical and research applications. The carbon-13 isotopes enhance NMR signals and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
174.072 g/mol |
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChI Key |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)[13C](=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
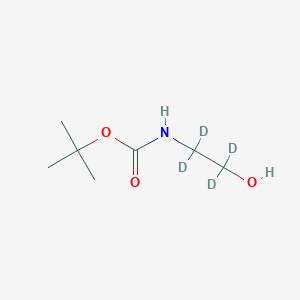
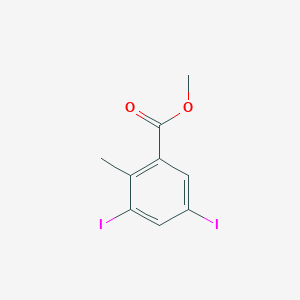
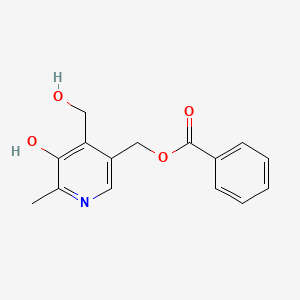

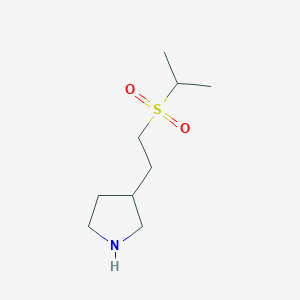

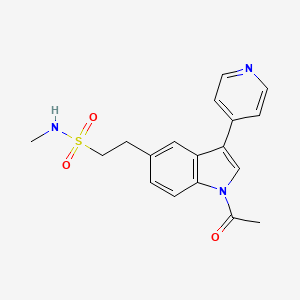
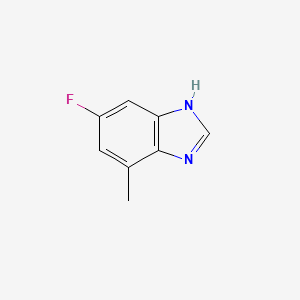
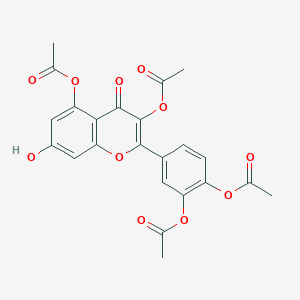
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
